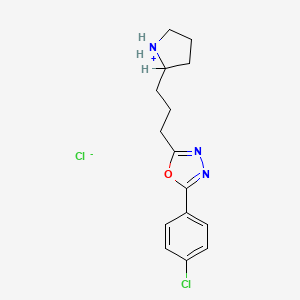![molecular formula C13H20O B13792338 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 36208-35-2](/img/structure/B13792338.png)
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is a bicyclic organic compound with the molecular formula C13H20O. It is characterized by its unique structure, which includes a bicyclo[2.2.2]octane ring system with an isopropyl group and a methyl group attached to it.
Vorbereitungsmethoden
The synthesis of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
In industrial production, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the carboxylic acid, while reduction results in the formation of the alcohol .
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Industry: It is used in the production of fragrances and flavors due to its distinct odor profile.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde can be compared with other similar compounds, such as:
7-Isopropyl-5-methylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde: This compound has a similar bicyclic structure but differs in the position of the isopropyl and methyl groups.
7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde: Another similar compound with slight variations in the structure, leading to different chemical and physical properties.
Eigenschaften
CAS-Nummer |
36208-35-2 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
LXYNULJSTVMWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CCC(C=C1)(C(C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


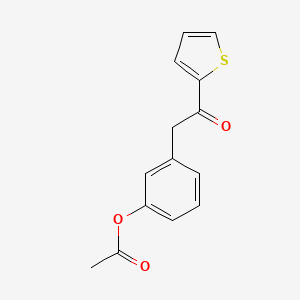
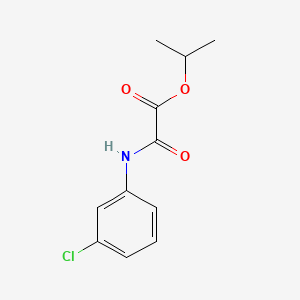
![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
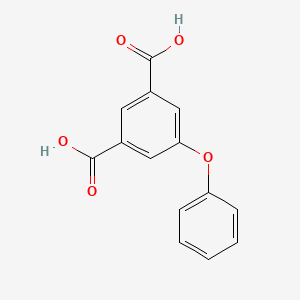
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
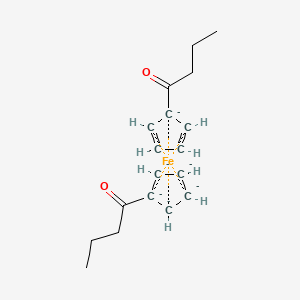

![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)



![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
